3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
Enantioselective Synthesis
The enantioselective synthesis of 4-substituted 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones has been achieved through a chiral Lewis base-catalyzed hydrosilylation process. This method has proven to be highly efficient, yielding products with up to 99% yield and 98% enantioselectivity. The absolute configuration of one such product, 3n, was confirmed as S through X-ray crystallographic analysis, demonstrating the precision of this synthetic approach .
Multicomponent Synthesis
A five-component condensation reaction has been developed to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides. This method utilizes benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water at room temperature, resulting in compounds with potential antibacterial activities. This synthesis represents a simple and efficient approach to creating a diverse array of benzodiazepine derivatives .
Novel One-Pot Synthesis
A novel one-pot synthesis has been reported for the creation of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method does not require a catalyst or activation and is performed at ambient temperature, yielding high-quality products. These derivatives are structurally related to clinically used benzodiazepines and exhibit a broad spectrum of biological activities, including potential therapeutic applications for diabetes and diabetic nephropathy .
Crystal and Molecular Structure Analysis
The molecular structure of 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system and features intermolecular hydrogen bonding and π-π interactions, contributing to its stability. Hirshfeld surface analysis and DFT calculations have been employed to quantify molecular interactions and explore the electronic properties of the compound, providing insights into its potential biological applications .
Pharmacological Activity of Derivatives
Derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one, including 4-N-alkylamino derivatives and their ammonium quaternary salts, have been synthesized and evaluated for psychotropic activity. Despite their lack of tranquilizing activity and high toxicity compared to classical benzodiazepines, these compounds have shown some pharmacological properties at high concentrations in vitro .
Novel Ring System Synthesis
A three-step synthesis has been described for a novel ring system, 5H-tetrazolo[5,1-c][1,4]benzodiazepines. This process involves the reaction of substituted benzyl azide and ethyl cyanoformate, leading to the formation of lactams, thiones, and amino analogs. These compounds represent a new class of benzodiazepine derivatives .
Molecular-Crystal Structure of a Benzodiazepine Antagonist
The molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, an antagonist of certain benzodiazepines, has been studied through x-ray diffraction. The analysis revealed that the molecules form cyclic dimers and that the substituent at the 5 position influences the pharmacological action of the compounds .
Pharmacological Properties of 3-Amino Derivatives
3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been synthesized and their pharmacological properties studied. These compounds are known to produce various effects, including anxiolytic and anticonvulsant, and are being clinically tested for the treatment of obesity and anxiety. The synthesis of these derivatives involved reactions with diethylamine, 1,6-diaminohexane, or p-nitroaniline, and their structures were confirmed by IR spectroscopy and mass spectrometry .
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : The compound has been used in the development of inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . ATM inhibitors have demonstrated antitumor potential when combined with DNA double-strand break-inducing agents .
- Methods of Application : The compound is used in the synthesis of AZD0156, an inhibitor of ATM . The specific experimental procedures and technical details are not provided in the source.
- Results : The discovery of AZD0156 has led to the development of a potent, selective, and orally available inhibitor of ATM . This compound has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
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Scientific Field: Cancer Research
- Application : The compound has been used in the design and synthesis of novel anti-cancer agents .
- Methods of Application : A series of novel derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of the compound .
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Scientific Field: Organic Synthesis
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Scientific Field: Photochemistry
- Application : The compound has been used in photochemical studies .
- Methods of Application : The compound was subjected to photochemical reactions, and the products were analyzed using electronic and infrared (IR) spectroscopy .
- Results : The study resulted in the formation of two photoproducts, 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one and N-(2-formylphenyl)-1,5-naphthyridine-2-carboxamide .
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Scientific Field: Heterocyclic Chemistry
- Application : The compound is used in the synthesis and reactivity of 1,5-naphthyridine derivatives .
- Methods of Application : The compound is used in the synthesis of various derivatives of 1,5-naphthyridines . The specific experimental procedures and technical details are not provided in the source.
- Results : The synthesis and reactivity of these derivatives have been studied extensively, and they have shown a great variety of biological activities .
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Scientific Field: Medicinal Chemistry
- Application : The compound is used in the synthesis of quinoline derivatives .
- Methods of Application : The compound is used in the synthesis of various quinoline derivatives . The specific experimental procedures and technical details are not provided in the source.
- Results : Quinoline derivatives have shown important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
properties
IUPAC Name |
3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVOLZYPAFSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389992 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
CAS RN |
54028-76-1 | |
Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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